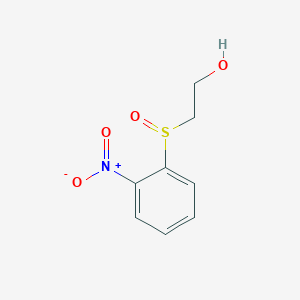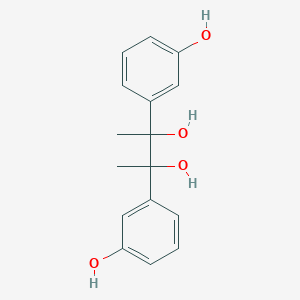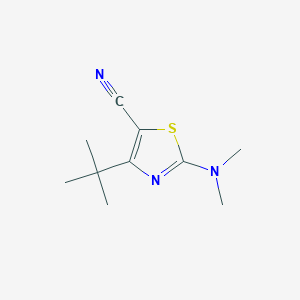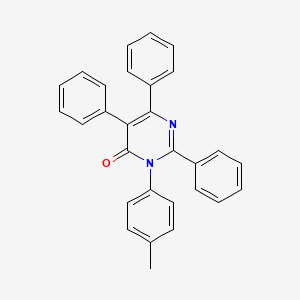
2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol is an organic compound that features a nitrobenzene ring substituted with a sulfinyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol typically involves the nitration of benzene derivatives followed by sulfinylation and subsequent reactions to introduce the ethan-1-ol group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfinylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products include nitroso compounds or other oxidized derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and sulfinyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrobenzene-1-sulfinyl)ethan-1-ol involves its reactive functional groups. The nitro group can participate in redox reactions, while the sulfinyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinyl group.
2-Nitrobenzene-1-sulfonyl ethanol: Similar but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts .
Propriétés
Numéro CAS |
88543-37-7 |
|---|---|
Formule moléculaire |
C8H9NO4S |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)sulfinylethanol |
InChI |
InChI=1S/C8H9NO4S/c10-5-6-14(13)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 |
Clé InChI |
DIXHUDOVHGPWOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)

![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)

![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)


